molecular formula C17H34O3 B126733 3-hydroxyheptadecanoic Acid CAS No. 40165-89-7

3-hydroxyheptadecanoic Acid

Cat. No. B126733
CAS RN: 40165-89-7
M. Wt: 286.4 g/mol
InChI Key: FWZUXWSQLNHYIC-UHFFFAOYSA-N
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Description

3-Hydroxyheptadecanoic acid is a hydroxy fatty acid that is not directly discussed in the provided papers. However, the synthesis and analysis of similar hydroxy fatty acids and related compounds are well-documented. These compounds are often intermediates or end products in the synthesis of biologically active molecules or could serve as building blocks in organic synthesis for various applications, including the development of pharmaceuticals and high-performance polymers .

Synthesis Analysis

The synthesis of hydroxy fatty acids and related compounds typically involves multi-step chemical reactions with careful consideration of stereochemistry to achieve the desired isomers. For instance, the synthesis of diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, a compound similar to 3-hydroxyheptadecanoic acid, was achieved from commercially available precursors with an average overall yield of 59% . Similarly, the synthesis of 3-hydroxytetradecanoic acid was performed in a five-step reaction from epichlorohydrin with an overall yield of 52.48% . These methods often involve the use of Grignard reagents, protection and deprotection of functional groups, and stereoselective reductions .

Molecular Structure Analysis

The molecular structure of hydroxy fatty acids is characterized by the presence of a hydroxyl group on the fatty acid chain, which significantly influences the physical and chemical properties of the molecule. The stereochemistry of the hydroxyl group and other substituents is crucial, as it can affect the biological activity of the compound. For example, the configurational assignment of the natural isomer of a related compound was determined by comparing NMR and optical rotation data with synthesized isomers . Such detailed molecular structure analysis is essential for the correct identification and application of these compounds.

Chemical Reactions Analysis

Hydroxy fatty acids can undergo various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can participate in esterification, oxidation, and other transformations that are useful in synthetic chemistry. For example, the synthesis of 3-amino-2-hydroxydecanoic acid (AHDA) involved the use of a building block that was transformed through a series of reactions including nucleophilic substitution and stereoselective reduction . These reactions are carefully designed to maintain or alter the stereochemistry of the molecule as needed for the desired application.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy fatty acids like 3-hydroxyheptadecanoic acid are influenced by the length of the carbon chain and the position and configuration of the hydroxyl group. These properties include solubility, melting point, and reactivity, which are important for the practical use of these compounds in industry and research. While the papers provided do not directly discuss 3-hydroxyheptadecanoic acid, they do highlight the importance of such properties in the synthesis and application of similar molecules .

Scientific Research Applications

Analytical Applications in Lipopolysaccharides Detection

3-Hydroxy fatty acids, including 3-hydroxyheptadecanoic acid, serve as chemical markers for determining lipopolysaccharides (LPS) in various environments. Methods like gas chromatography-mass spectrometry (GC-MS) utilize these acids to identify LPS, contributing to the analysis of bacterial contamination in pharmacological products (Mielniczuk et al., 1992).

Microbial Engineering for 3-Hydroxy Acid Production

3-Hydroxy acids, including derivatives similar to 3-hydroxyheptadecanoic acid, have been produced in Escherichia coli by modifying specific genes, showcasing their potential in microbial engineering for biochemical production (Zheng et al., 2004).

Application in Fermentative Production of Chemicals

Studies on Saccharomyces cerevisiae have highlighted the role of 3-hydroxy acids in the fermentative production of chemicals like 3-hydroxypropionic acid, which is used in making various commodity chemicals (Chen et al., 2014).

Use in Environmental and Occupational Health

3-Hydroxy fatty acids, a group including 3-hydroxyheptadecanoic acid, have been explored as environmental markers of endotoxin, aiding in occupational and environmental health studies (Uhlig et al., 2016).

Potential in Synthetic Biology

These acids have implications in synthetic biology, such as their inducibility in genetic expression control systems in microorganisms like Escherichia coli and Cupriavidus necator (Hanko et al., 2017).

Role in Bioplastic Production

3-Hydroxy acids have a critical role in bioplastic production, particularly in processes involving the transformation of renewable resources like glycerol (Jers et al., 2019).

Presence in Natural Products

Studies have identified the presence of 3-hydroxy fatty acids, including 3-hydroxyheptadecanoic acid, in natural products such as milk, suggesting their role in biological processes like fatty acid synthesis (Parks, 1977).

Safety And Hazards

3-Hydroxyheptadecanoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

3-hydroxyheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUXWSQLNHYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960607
Record name 3-Hydroxyheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxyheptadecanoic Acid

CAS RN

40165-89-7
Record name 3-Hydroxyheptadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40165-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecanoic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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